
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE, is a chemical compound with the linear formula C15H15NO3S . It has a molecular weight of 289.356 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is represented by the linear formula C15H15NO3S . The InChI key for this compound is LTJWGOUGWAHTNP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide has a molecular weight of 289.3500061035156 .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches and Chemical Behavior
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide and its derivatives have been a subject of various synthesis and structural analysis studies. The compound's synthesis often involves multi-step reactions, including acetylation, ethylation, and condensation processes. For instance, improvements in the technical methods for such reactions have been explored to enhance the overall yield and cost-effectiveness of the synthesis process (Gong Fenga, 2007). In addition, studies on the conformation and polarity of related acetamide derivatives have been conducted, employing methods like dipole moment measurement and quantum chemical calculations, to understand the molecular behavior of such compounds (E. Ishmaeva et al., 2015).
Structural Characterization and Molecular Docking
Structural characterization through various spectroscopic techniques and X-ray crystallography is crucial in determining the conformation and molecular geometry of acetamide derivatives. For instance, studies have been conducted to elucidate the structures of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives and analyze their potential as anticancer drugs through molecular docking analysis (Gopal Sharma et al., 2018). These structural studies provide insights into the molecular interactions and potential binding mechanisms of acetamide derivatives with biological targets.
Applications in Antimicrobial and Anticonvulsant Research
Antimicrobial Properties
Some acetamide derivatives exhibit promising antimicrobial properties. For instance, a study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety reported potential antibacterial and antifungal activities, offering a foundation for developing novel antimicrobial agents (E. Darwish et al., 2014).
Anticonvulsant Activity
The structural conformation and hydrogen bonding patterns of acetamide derivatives are crucial in determining their biological activities, including anticonvulsant properties. For example, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed details about their molecular conformation, hydrogen bonding, and potential anticonvulsant activities, drawing parallels with other pharmacologically active compounds (A. Camerman et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(9-7-13)23(2,21)22/h3-9,11H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHWPKRSSAUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea](/img/structure/B2632965.png)
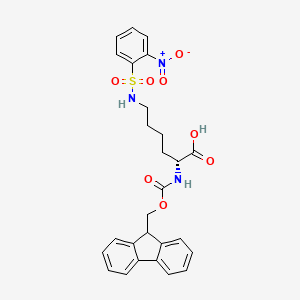

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)
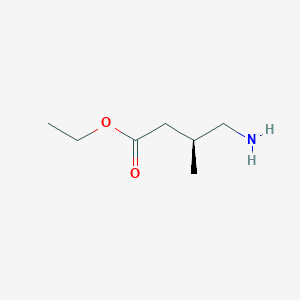
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
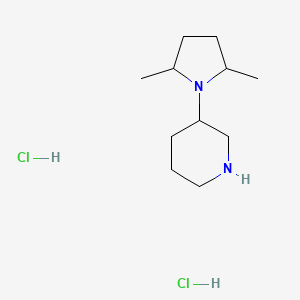
![3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid](/img/structure/B2632979.png)
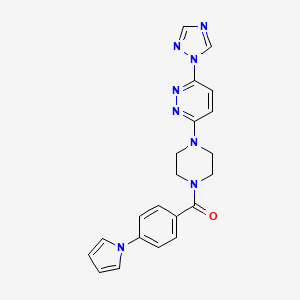
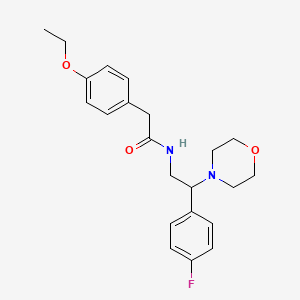

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2632984.png)
![5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2632986.png)